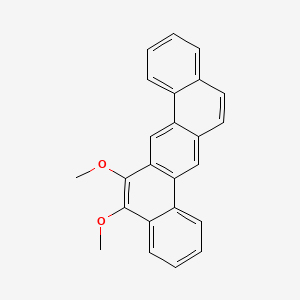

DIBENZ(a,h)ANTHRACENE, 5,6-DIMETHOXY-

Description

Significance of Dibenz(a,h)anthracene as a Representative Polycyclic Aromatic Hydrocarbon in Research

Dibenz(a,h)anthracene, a pentacyclic aromatic hydrocarbon, is a well-studied member of the PAH family. researchgate.net It is considered a representative PAH in research for several reasons. Historically, it was the first pure PAH identified to have carcinogenic properties. chemicalbook.com This discovery spurred extensive research into the mechanisms of chemical carcinogenesis.

Dibenz(a,h)anthracene is a potent carcinogen in animal models, inducing tumors through various routes of administration, including oral, dermal, and injection. inchem.orgepa.gov The International Agency for Research on Cancer (IARC) has classified dibenz(a,h)anthracene as "probably carcinogenic to humans" (Group 2A). wikipedia.orgwho.int This classification is based on sufficient evidence of carcinogenicity in experimental animals and strong mechanistic evidence. who.int

The metabolic activation of dibenz(a,h)anthracene is a critical area of study. Like many PAHs, it requires enzymatic conversion to reactive metabolites to exert its carcinogenic effects. nih.govresearchgate.net The primary pathway involves cytochrome P450 enzymes, which transform the parent compound into diol epoxides that can covalently bind to DNA, leading to mutations and potentially initiating cancer. researchgate.netnih.gov Specifically, the "bay-region" theory of PAH carcinogenesis posits that the 3,4-diol-1,2-epoxide of dibenz[a,h]anthracene (B1670416) is an ultimate carcinogenic metabolite. chemicalbook.com

Due to its well-established carcinogenicity and understood metabolic pathways, dibenz(a,h)anthracene serves as a benchmark for evaluating the carcinogenic potential of other PAHs and for studying the mechanisms of chemical carcinogenesis. researchgate.netnih.gov

Table 1: Carcinogenicity Classification of Dibenz(a,h)anthracene

| Organization | Classification |

|---|---|

| International Agency for Research on Cancer (IARC) | Group 2A: Probably carcinogenic to humans who.int |

| U.S. Environmental Protection Agency (EPA) | Group B2: Probable human carcinogen researchgate.net |

Rationale for Investigating Substituted Dibenz(a,h)anthracene Derivatives: The Case of 5,6-Dimethoxy-Dibenz(a,h)anthracene

The study of substituted PAHs is crucial for understanding how structural modifications influence their chemical and biological properties. The introduction of substituent groups onto the aromatic ring system can significantly alter a PAH's reactivity, metabolism, and ultimately, its carcinogenicity.

Substituents can impact PAHs in several ways:

Electronic Effects: Electron-donating groups, such as methoxy (B1213986) (-OCH3) groups, can increase the electron density of the aromatic rings, potentially making the molecule more susceptible to electrophilic attack and oxidative metabolism. Conversely, electron-withdrawing groups can have the opposite effect.

Steric Effects: The size and position of substituents can hinder or facilitate the interaction of the PAH with enzymes and cellular receptors. This can influence the rate and regioselectivity of metabolic activation.

Metabolic Fate: Substituents can direct metabolism towards detoxification pathways rather than activation pathways. For instance, metabolism on the substituent itself can lead to more polar and easily excretable metabolites. wur.nl

The presence of methoxy groups, in particular, can have a profound impact. The oxygen atom can be a site for metabolic attack, potentially leading to O-demethylation and the formation of hydroxylated metabolites. These metabolites can then be conjugated and excreted, representing a detoxification route. However, the increased electron density in the aromatic system due to the methoxy groups could also enhance the formation of reactive epoxides on the rings.

While the metabolism of the parent dibenz(a,h)anthracene has been studied, there is a significant lack of specific data on its 5,6-dimethoxy derivative. Research on the metabolism of the parent compound by rat liver homogenates has shown that hydroxylation occurs at various positions, including the 5,6-bond, to form dihydrodihydroxy compounds. nih.gov The presence of methoxy groups at the 5 and 6 positions would block this specific metabolic pathway, forcing metabolism to occur at other sites on the molecule.

This presents a key research opportunity to investigate how the 5,6-dimethoxy substitution alters the metabolic profile of dibenz(a,h)anthracene. Key research questions include:

How does this substitution pattern affect the regioselectivity of cytochrome P450-mediated metabolism?

Are novel metabolites formed as a result of the methoxy groups?

What is the balance between metabolic activation and detoxification pathways for this specific compound?

Investigating 5,6-dimethoxy-dibenz(a,h)anthracene can provide valuable insights into the structure-activity relationships of substituted PAHs. This knowledge is essential for a more accurate risk assessment of the vast number of substituted PAHs present in the environment.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Dibenz(a,h)anthracene |

| Dibenz(a,h)anthracene, 5,6-dimethoxy- |

| Benzene |

| Benzo[a]pyrene |

| 3,4-diol-1,2-epoxide of dibenz[a,h]anthracene |

| 5,6-dihydro-5,6-dihydroxybenzanthracene |

| 5-hydroxybenzanthracene |

| S-(5,6-dihydro-6-hydroxy-5-benzanthracenyl)glutathione |

| 3-hydroxydibenzanthracene |

| 4-hydroxydibenzanthracene |

| 1,2-dihydro-1,2-dihydroxydibenzanthracene |

| 3,4-dihydro-3,4-dihydroxydibenzanthracene |

| 5,6-dihydro-5,6-dihydroxydibenzanthracene |

| 5,6-epoxy-5,6-dihydrodibenzanthracene |

| 5-hydroxydibenzanthracene |

Structure

2D Structure

3D Structure

Properties

CAS No. |

63040-49-3 |

|---|---|

Molecular Formula |

C24H18O2 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

5,6-dimethoxynaphtho[1,2-b]phenanthrene |

InChI |

InChI=1S/C24H18O2/c1-25-23-19-10-6-5-9-18(19)21-13-16-12-11-15-7-3-4-8-17(15)20(16)14-22(21)24(23)26-2/h3-14H,1-2H3 |

InChI Key |

CTLSVZBGALBGBV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C3C=CC4=CC=CC=C4C3=C2)C5=CC=CC=C51)OC |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of 5,6 Dimethoxy Dibenz A,h Anthracene

Historical Perspectives on Dibenz(a,h)anthracene Synthesis

Dibenz(a,h)anthracene, a pentacyclic aromatic hydrocarbon, was first synthesized in 1918. wikipedia.org Early synthetic methods for the core structure of dibenz(a,h)anthracene often involved multi-step classical organic reactions. These foundational syntheses, while not always efficient by modern standards, were crucial in establishing the fundamental chemistry of this class of compounds and paved the way for the development of more sophisticated synthetic strategies.

Advanced Synthetic Routes for Substituted Dibenz(a,h)anthracenes

Modern organic synthesis has provided a diverse toolkit for the construction of complex aromatic systems like substituted dibenz(a,h)anthracenes. These methods offer greater efficiency, regioselectivity, and functional group tolerance compared to historical approaches.

Palladium catalysis has become a cornerstone of modern organic synthesis, and its application in the construction of polycyclic aromatic hydrocarbons is well-documented. While direct palladium-catalyzed synthesis of 5,6-dimethoxy-dibenz(a,h)anthracene is not extensively reported, analogous strategies for related structures highlight the potential of this approach. For instance, palladium-catalyzed intramolecular double-cyclization of p-styrylstilbene derivatives has been successfully employed to synthesize dibenzo[a,h]anthracenes. beilstein-journals.org This methodology could conceivably be adapted to precursors bearing methoxy (B1213986) groups at the appropriate positions to yield the target molecule. Another relevant strategy is the palladium-catalyzed C-H activation/C-O cyclization, which has been used to synthesize dibenzofurans, demonstrating the power of palladium to mediate the formation of fused ring systems. nih.govresearchgate.net A strategy for the synthesis of dibenz[a,j]anthracenes from cyclohexa-2,5-diene-1-carboxylic acids involves sequential C–H olefination, cycloaddition, and decarboxylative aromatization, showcasing the versatility of palladium catalysis in building complex aromatic scaffolds. acs.org

| Catalyst System | Reaction Type | Precursor | Product | Reference |

| Palladium Catalyst | Intramolecular double-cyclization | p-Styrylstilbene derivatives | Dibenzo[a,h]anthracenes | beilstein-journals.org |

| Pd(0)/Pd(II) | C-H activation/C-O cyclization | Phenol derivatives | Dibenzofurans | nih.govresearchgate.net |

| Palladium Catalyst | C–H olefination, cycloaddition, decarboxylative aromatization | Cyclohexa-2,5-diene-1-carboxylic acids | Dibenz[a,j]anthracenes | acs.org |

Ruthenium-catalyzed C-H arylation has emerged as a powerful tool for the direct formation of carbon-carbon bonds, offering an atom-economical alternative to traditional cross-coupling reactions. researchgate.net This strategy can be envisioned for the synthesis of substituted dibenz(a,h)anthracenes by the direct arylation of a suitably functionalized anthracene (B1667546) or phenanthrene (B1679779) core. The use of directing groups can control the regioselectivity of the C-H activation step, allowing for the precise introduction of aryl groups. researchgate.netrsc.org For instance, ruthenium(II)-catalyzed heteroatom-directed C-H arylation of indoles with arylsilanes has been demonstrated in water, highlighting the potential for sustainable synthetic methods. nih.gov Micellar catalysis has also been employed for ruthenium(II)-catalyzed C-H arylations, further expanding the scope and environmental compatibility of these reactions. nih.gov

| Catalyst System | Reaction Type | Substrate | Arylating Agent | Key Feature | Reference |

| Ruthenium(II) | Heteroatom-directed C-H arylation | Indoles | Arylsilanes | Reaction in water | nih.gov |

| Ruthenium Catalyst | Micellar catalysis C-H arylation | Ferrocenes | - | Sustainable approach | nih.gov |

| Ruthenium(II) | Triazole-assisted C-H arylation | Aromatic amides | Aryl bromides | Use of modular directing groups | researchgate.net |

Photocyclization reactions, often in combination with other classical reactions like the Wittig reaction, provide another avenue for the synthesis of dibenz(a,h)anthracene and its derivatives. A synthetic route to dibenz[a,j]anthracene (B1218775) derivatives involves a Wittig reaction to form a stilbene (B7821643) compound, followed by photocyclization. acs.org This sequence can be repeated to construct the full polycyclic framework. For example, the synthesis of carbon-14 (B1195169) labelled dibenz[a,h]anthracene (B1670416) utilized a Wittig olefination followed by a regiospecific photocyclization of a divinylterphenyl precursor. rsc.org The Wittig reaction is a robust method for the formation of carbon-carbon double bonds and has been widely used in the synthesis of various alkenes, including precursors for polycyclic aromatic hydrocarbons. researchgate.net

The stereoselective synthesis of precursors and metabolites of dibenz(a,h)anthracene is of significant interest due to the stereospecificity of biological processes. While the direct stereoselective synthesis of 5,6-dimethoxy-dibenz(a,h)anthracene is not detailed in the available literature, methods for the stereoselective synthesis of dihydrodiols of the parent compound are relevant. The metabolism of dibenz(a,h)anthracene leads to the formation of trans-dihydrodiols, and the enantiomeric composition of these metabolites has been determined using HPLC on chiral stationary phases. nih.govnih.gov Synthetic strategies to access specific stereoisomers of these dihydrodiols often involve asymmetric dihydroxylation of olefinic precursors.

Chemo-Enzymatic Synthesis of 5,6-Dimethoxy-Dibenz(a,h)anthracene and its Precursors

Chemo-enzymatic synthesis integrates the selectivity of enzymatic transformations with the versatility of chemical synthesis. nih.gov This approach can be particularly useful for introducing functional groups with high regio- and stereoselectivity. While a specific chemo-enzymatic synthesis of 5,6-dimethoxy-dibenz(a,h)anthracene has not been reported, the principles of this methodology suggest potential applications. For example, enzymes such as laccases can be used for the oxidative dimerization of phenolic compounds. A chemo-enzymatic synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid from sinapic acid has been demonstrated, showcasing the use of laccase for the initial dimerization step. semanticscholar.orgresearchgate.net It is conceivable that enzymatic methods could be employed to synthesize dimethoxylated precursors that are then converted to the final dibenz(a,h)anthracene structure through chemical steps. Developing chemo-enzymatic cascades is an attractive strategy for green synthesis by streamlining multistep processes. rsc.org

Synthesis of Metabolites and Reference Standards for 5,6-Dimethoxy-Dibenz(a,h)anthracene

The preparation of authentic metabolic standards is crucial for accurately identifying and quantifying the products of in vitro and in vivo metabolism studies. The synthesis of hydroxylated, dihydrodiol, and epoxide derivatives of 5,6-dimethoxy-dibenz(a,h)anthracene can be approached through established methods for the parent dibenz(a,h)anthracene, with consideration for the electronic influence of the methoxy substituents.

The synthesis of hydroxylated derivatives of 5,6-dimethoxy-dibenz(a,h)anthracene serves as a foundational step for accessing a range of metabolites. While direct hydroxylation of the aromatic core can be challenging to control regioselectively, a common strategy involves the synthesis of the parent molecule followed by targeted oxidation or the use of precursors with pre-installed hydroxyl functionalities.

One plausible approach involves the adaptation of methods used for the synthesis of monohydroxy derivatives of dibenz[a,h]anthracene. For instance, a synthetic route could begin with a suitable precursor that can be elaborated into the 5,6-dimethoxydibenz[a,h]anthracene skeleton. Subsequent selective demethylation of one of the methoxy groups would yield the corresponding hydroxylated product. Alternatively, electrophilic substitution reactions on the 5,6-dimethoxy-dibenz(a,h)anthracene core, followed by conversion of the introduced functional group to a hydroxyl group, could be explored. However, the directing effects of the methoxy groups would need to be carefully considered to achieve the desired regiochemistry.

Table 1: Proposed Synthetic Strategies for Hydroxylated 5,6-Dimethoxy-Dibenz(a,h)anthracene Derivatives

| Strategy | Description | Potential Challenges |

| Demethylation | Selective demethylation of one or both methoxy groups of 5,6-dimethoxy-dibenz(a,h)anthracene using reagents like boron tribromide. | Achieving selective monodemethylation can be difficult, potentially leading to a mixture of products. |

| Electrophilic Substitution | Introduction of a functional group (e.g., nitro or halogen) followed by nucleophilic substitution or reduction and diazotization to yield a hydroxyl group. | The regioselectivity of the initial electrophilic attack will be influenced by the existing methoxy groups. |

| Total Synthesis | Building the hydroxylated 5,6-dimethoxy-dibenz(a,h)anthracene from smaller, functionalized precursors. | This approach is often lengthy and may result in low overall yields. |

The formation of dihydrodiols and epoxides is a critical step in the metabolic activation of many PAHs. The synthesis of these metabolites as reference standards for 5,6-dimethoxy-dibenz(a,h)anthracene is essential for toxicological studies. The established routes for the synthesis of dibenz[a,h]anthracene dihydrodiols and epoxides can be adapted for the 5,6-dimethoxy derivative. acs.org

A common synthetic pathway to dihydrodiols involves the stereoselective oxidation of the parent PAH. For 5,6-dimethoxy-dibenz(a,h)anthracene, this would likely involve an initial epoxidation of one of the double bonds in the terminal benzo rings, followed by enzymatic or chemical hydrolysis of the resulting epoxide to the corresponding trans-dihydrodiol. The presence of the methoxy groups at the K-region (5,6-positions) might influence the regioselectivity of the epoxidation, potentially directing the oxidation to the terminal rings.

The synthesis of the K-region 5,6-epoxy-5,6-dihydrodibenz[a,h]anthracene has been described for the parent compound and could be analogously applied. nih.gov This typically involves the reaction of the parent PAH with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a key intermediate that can be hydrolyzed to the corresponding dihydrodiol.

Table 2: Proposed Synthesis of Dihydrodiol and Epoxy Metabolites of 5,6-Dimethoxy-Dibenz(a,h)anthracene

| Metabolite | Proposed Synthetic Approach | Key Reagents | Expected Stereochemistry |

| Epoxide | Direct epoxidation of 5,6-dimethoxy-dibenz(a,h)anthracene. | m-Chloroperoxybenzoic acid (m-CPBA) | A racemic mixture of epoxides. |

| Dihydrodiol | Hydrolysis of the corresponding epoxide. | Acid or base catalysis, or enzymatic hydrolysis. | Predominantly the trans-dihydrodiol. |

Further metabolic oxidation of dihydrodiols can lead to the formation of bis(dihydrodiol)s and other more highly oxidized species. The synthesis of these complex metabolites as reference standards is challenging but necessary for a complete understanding of the metabolic profile of 5,6-dimethoxy-dibenz(a,h)anthracene.

The synthetic strategy for a bis(dihydrodiol) would likely involve the sequential oxidation of the 5,6-dimethoxy-dibenz(a,h)anthracene core. This could be approached by first synthesizing a monohydroxylated or mono-dihydrodiol derivative, which would then be subjected to a second round of oxidation to introduce the second dihydrodiol functionality. The regiochemistry of the second oxidation would be influenced by the position and nature of the existing oxygen-containing substituents.

Design and Synthesis of Novel 5,6-Dimethoxy-Dibenz(a,h)anthracene Conjugates and Analogs

The unique photophysical and electronic properties of the dibenz(a,h)anthracene core make it an attractive building block for the development of novel materials. The introduction of methoxy groups at the 5,6-positions can further tune these properties, opening up possibilities for applications in advanced materials research.

The incorporation of dibenz(a,h)anthracene units into polymeric backbones has been shown to yield fluorescent, stair-stepped conjugated polymers. acs.org These materials exhibit interesting photophysical properties that are dependent on the substitution pattern of the dibenz(a,h)anthracene monomer.

A synthetic strategy for incorporating 5,6-dimethoxy-dibenz(a,h)anthracene into a polymer would first require the functionalization of the monomer with suitable reactive groups for polymerization, such as halides or boronic esters. For example, di-iodination of 5,6-dimethoxy-dibenz(a,h)anthracene would produce a monomer that could undergo palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki polycondensation, with appropriate co-monomers. acs.org

The resulting polymers would be expected to be highly fluorescent and soluble in common organic solvents, making them processable for various applications. The methoxy groups would likely enhance the electron-donating character of the dibenz(a,h)anthracene unit, which could influence the electronic and optical properties of the final polymer, such as its absorption and emission maxima.

Table 3: Proposed Polymerization of a 5,6-Dimethoxy-Dibenz(a,h)anthracene Monomer

| Polymerization Method | Required Monomer Functionalization | Potential Co-monomers | Expected Polymer Properties |

| Sonogashira Polycondensation | Di-iodo or di-ethynyl groups | Di-alkynes or di-halides | Conjugated, fluorescent, good solubility. |

| Suzuki Polycondensation | Di-boronic ester or di-halide groups | Di-halides or di-boronic esters | Conjugated, thermally stable, tunable optoelectronic properties. |

Mechanistic Investigations of Biological Activity Associated with 5,6 Dimethoxy Dibenz A,h Anthracene

DNA Adduct Formation by Dibenz(a,h)anthracene and Related Metabolites

The carcinogenicity of polycyclic aromatic hydrocarbons (PAHs) like Dibenz(a,h)anthracene is intrinsically linked to their metabolic activation into reactive intermediates that can covalently bind to DNA, forming DNA adducts. nih.gov This process is a critical initiating event in chemical carcinogenesis, leading to mutations if the DNA damage is not properly repaired. nih.gov DBA itself is chemically inert and requires metabolic activation by cellular enzymes, such as cytochrome P450 monooxygenases, to form these reactive species. wikipedia.orgepa.gov The formation of these adducts can trigger DNA damage responses, leading to cell cycle arrest and apoptosis. medchemexpress.com

Specific studies characterizing the DNA adduct structures and positions formed by 5,6-Dimethoxy-Dibenz(a,h)anthracene were not identified in the reviewed scientific literature. However, extensive research on the parent compound, DBA, has identified the major adducts formed.

Following metabolic activation, the ultimate carcinogenic metabolites of DBA bind covalently to the DNA bases. The primary targets for adduction are the exocyclic amino groups of purine (B94841) bases, particularly guanine (B1146940) and adenine. nih.gov In vitro studies using liver microsomes to activate DBA have shown that bay-region diolepoxide-DNA adducts account for a significant portion of the total adducts formed. nih.gov The main bay-region adduct has been identified as a deoxyguanosine adduct of (anti)-3S,4R-dihydroxy-1R,2S-epoxy-1,2,3,4-tetrahydrodibenz[a,h]anthracene. nih.gov Deoxyadenosine (B7792050) adducts are also formed. nih.gov

In these in vitro experiments, the distribution of adducts was quantified, with anti-bay region diolepoxide-deoxyguanosine adducts representing 17.7% and syn-diolepoxide-derived deoxyguanosine adducts representing 5.8% of the adduct-associated radioactivity. nih.gov Bay-region deoxyadenosine adducts were calculated to account for 4%. nih.gov

The metabolic activation of Dibenz(a,h)anthracene to DNA-binding species primarily occurs through two pathways, leading to the formation of diol epoxides in the "bay-region" and "K-region" of the molecule.

The "bay-region" theory is a cornerstone of understanding PAH carcinogenicity. epa.gov This theory posits that diol epoxides formed on a saturated, angular benzo-ring in the bay region of a PAH are the ultimate carcinogenic metabolites. For DBA, this involves the formation of a 3,4-diol-1,2-epoxide. epa.gov This bay-region diol epoxide is highly reactive and readily forms covalent adducts with DNA, initiating the process of mutagenesis and carcinogenesis. wikipedia.orgepa.gov The trans-3,4-dihydrodiol is a principal metabolite of DBA, and its subsequent epoxidation leads to the highly mutagenic bay-region diol epoxide. epa.govnih.gov Studies have shown that the R,R enantiomer of the trans-3,4-dihydrodiol is a particularly potent precursor to mutagenic metabolites. nih.gov

There is a lack of specific research in the available literature detailing how the 5,6-dimethoxy groups on the Dibenz(a,h)anthracene molecule influence the stability of DNA adducts or the cellular mechanisms responsible for their repair. Computational studies on other PAHs suggest that adducts with greater binding affinity to DNA may also exhibit weaker complexation with repair proteins, potentially allowing them to resist nucleotide excision repair (NER) and persist, thereby increasing their genotoxic potential. escholarship.org The presence of bulky substituent groups like methoxy (B1213986) groups could theoretically alter the conformation and electronic properties of the PAH, which may, in turn, affect the stereochemistry of the diol epoxide metabolites and the resulting DNA adducts. These structural changes could influence the efficiency of recognition and removal by DNA repair pathways like NER, but this remains speculative without direct experimental evidence for this specific compound. mdpi.com

Molecular Mechanisms of Genotoxicity Induced by 5,6-Dimethoxy-Dibenz(a,h)anthracene

Studies specifically investigating the mutagenicity of 5,6-Dimethoxy-Dibenz(a,h)anthracene in prokaryotic and eukaryotic systems were not found. However, the parent compound, Dibenz(a,h)anthracene, is a known mutagen in a variety of test systems, a property that requires metabolic activation. wikipedia.orginchem.org

In prokaryotic systems, DBA is mutagenic to Salmonella typhimurium strains, such as TA100 and TA98, when an external metabolic activation system (e.g., a rat liver S9 fraction) is present. nih.govinchem.org Different metabolites of DBA exhibit varying levels of mutagenicity. The trans-3,4-dihydrodiol, a precursor to the bay-region diol epoxide, is a potent mutagen upon activation. nih.gov

In eukaryotic systems, DBA and its metabolites have demonstrated mutagenic activity in cultured mammalian cells. epa.govinchem.org For instance, metabolites of the related compound benz[a]anthracene, particularly the bay-region diol epoxides, are highly mutagenic in Chinese hamster V79 cells. nih.govresearchgate.net The (+)-diol-epoxide 2 isomer of benz[a]anthracene, which has the same absolute configuration as the highly tumorigenic diol epoxides of other PAHs, is exceptionally mutagenic in these cells. researchgate.net DBA itself has been shown to induce gene mutations in several types of mammalian cell cultures. epa.gov

| Test System | Compound | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| Salmonella typhimurium TA100 | Dibenz(a,h)anthracene | Required | Positive | inchem.org |

| Salmonella typhimurium TA100 | Dibenz(a,h)anthracene trans-3,4-dihydrodiol | Required | Positive (Potent) | nih.gov |

| Cultured Mammalian Cells | Dibenz(a,h)anthracene | Required | Positive | inchem.org |

| Chinese Hamster V79 Cells | Benz[a]anthracene 3,4-dihydrodiol | Endogenous | Positive | nih.gov |

| Chinese Hamster V79 Cells | Benz[a]anthracene K-region 5,6-dihydrodiol | Endogenous | Inactive | nih.gov |

Direct evidence for the induction of chromosomal aberrations and sister chromatid exchange (SCE) by 5,6-Dimethoxy-Dibenz(a,h)anthracene is absent from the current scientific literature. The parent compound, DBA, has been evaluated in cytogenetic assays. An older IARC evaluation noted that in the one study available at the time, DBA induced sister chromatid exchange but not chromosomal aberrations in vivo. inchem.org However, other carcinogenic PAHs that require metabolic activation are known to induce both SCE and structural chromosome aberrations in cultured mammalian cells, such as V79-4 Chinese hamster cells, when a metabolizing system is incorporated into the assay. nih.gov For example, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a structurally related PAH, is known to evoke chromosomal aberrations in the bone marrow cells of rats. nih.gov The induction of SCE is generally considered a sensitive indicator of the clastogenic potential of chemical agents. nih.gov

Impact on DNA Repair Pathways

No studies were identified that specifically examine the effects of 5,6-Dimethoxy-Dibenz(a,h)anthracene on any DNA repair pathways, including base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), homologous recombination (HR), or non-homologous end joining (NHEJ).

Cell Cycle Modulation and Apoptotic Pathways Induced by 5,6-Dimethoxy-Dibenz(a,h)anthracene

Tp53-Dependent and Tp53-Independent Mechanisms

There is no available research detailing the ability of 5,6-Dimethoxy-Dibenz(a,h)anthracene to induce cell cycle arrest or apoptosis, nor are there studies that delineate whether such potential effects would be mediated through Tp53-dependent or independent pathways.

Morphological Transformation Studies in Cellular Models

No data from morphological transformation assays in any cellular models (e.g., C3H10T1/2CL8, BALB/c 3T3) involving 5,6-Dimethoxy-Dibenz(a,h)anthracene could be found.

Receptor-Mediated Interactions and Signal Transduction Pathways

Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Gene Expression

Specific studies measuring the binding affinity of 5,6-Dimethoxy-Dibenz(a,h)anthracene to the Aryl Hydrocarbon Receptor (AhR) or its capacity to induce AhR-mediated downstream gene expression (e.g., CYP1A1, CYP1B1) are absent from the current scientific literature.

Other Nuclear Receptor Interactions

There is no information regarding the potential interaction of 5,6-Dimethoxy-Dibenz(a,h)anthracene with other nuclear receptors.

Structure-Activity Relationships (SAR) for 5,6-Dimethoxy-Dibenz(a,h)anthracene Derivatives

The biological activity of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is intricately linked to their molecular structure. In the case of 5,6-dimethoxy-dibenz(a,h)anthracene, the introduction of methoxy groups at the 5- and 6-positions significantly alters the electronic and steric properties of the parent dibenz(a,h)anthracene molecule, thereby influencing its metabolic activation and interaction with biological macromolecules. Structure-activity relationship (SAR) studies for this compound and its derivatives focus on understanding how these chemical modifications translate into changes in biological outcomes, particularly carcinogenicity.

Impact of Methoxy Substitution on Electronic Properties and Reactivity

The methoxy (-OCH3) group is known to be a strong electron-donating group through resonance, while it exerts a weaker electron-withdrawing inductive effect. libretexts.orglibretexts.org When attached to an aromatic ring, the net effect is an increase in electron density of the π-system, making the ring more susceptible to electrophilic attack. libretexts.orglumenlearning.com This activation is a critical factor in the metabolic processing of PAHs, which often involves enzymatic oxidation.

In the context of 5,6-dimethoxy-dibenz(a,h)anthracene, the electron-donating nature of the methoxy groups is expected to enhance the reactivity of the aromatic system. This increased electron density can facilitate the initial enzymatic oxidation steps, which are often the rate-determining steps in the metabolic activation of PAHs to their ultimate carcinogenic forms. The specific positioning of the methoxy groups at the 5,6-positions directs this electronic effect to particular regions of the molecule, thereby influencing the regioselectivity of metabolic enzymes.

| Derivative | Substituent Effect | Predicted Impact on Reactivity |

| Dibenz(a,h)anthracene | Unsubstituted | Baseline reactivity |

| 5,6-Dimethoxy-Dibenz(a,h)anthracene | Electron-donating (resonance) | Increased susceptibility to electrophilic attack and metabolic activation |

This table illustrates the predicted electronic impact of methoxy substitution on the dibenz(a,h)anthracene core structure.

Positional Isomerism and Biological Outcomes

The specific location of substituents on the dibenz(a,h)anthracene framework is a crucial determinant of biological activity. While specific studies on the positional isomers of 5,6-dimethoxy-dibenz(a,h)anthracene are limited, the principles of positional isomerism in other substituted PAHs provide valuable insights. The metabolism of the parent compound, dibenz(a,h)anthracene, by rat liver homogenates has been shown to produce dihydrodiols at the 1,2-, 3,4-, and 5,6-positions. nih.gov The formation of these metabolites is a key step in the pathway to carcinogenesis.

The presence of methoxy groups can sterically hinder or electronically favor metabolism at certain sites. For instance, substitution at the K-region (the 5,6-bond in dibenz(a,h)anthracene) can influence the formation of epoxides and subsequent dihydrodiols at this site. Research on other methoxy-substituted PAHs has indicated that the position of the methoxy group can significantly alter carcinogenic activity. nih.gov

The biological outcome, therefore, is a complex interplay between the electronic effects that activate the molecule and the steric factors that may direct or hinder the metabolic machinery. A change in the position of the methoxy groups would redistribute the electron density and alter the steric profile of the molecule, likely leading to different metabolic pathways and, consequently, different biological activities.

| Isomer | Potential Metabolic Sites | Predicted Biological Outcome |

| 5,6-Dimethoxy-Dibenz(a,h)anthracene | Influenced by methoxy groups at the K-region | Activity modulated by electronic activation and potential steric hindrance at the 5,6-positions |

| Other Dimethoxy Isomers (e.g., 1,2-dimethoxy) | Different metabolic sites favored | Potentially different carcinogenic potency due to altered metabolic pathways |

This table provides a predictive framework for how positional isomerism of dimethoxy-dibenz(a,h)anthracene could affect its biological activity.

Advanced Analytical Methodologies for 5,6 Dimethoxy Dibenz A,h Anthracene Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying specific PAHs from complex mixtures. The choice of technique depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of PAHs due to its high selectivity and sensitivity, particularly when coupled with fluorescence detection. rsc.org The separation is typically achieved using reversed-phase columns, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, commonly a gradient of water and acetonitrile. nih.gov

UV-Visible detection is a common method, but fluorescence detection offers superior sensitivity and selectivity for many PAHs. cdc.gov Fluorescent compounds like Dibenz(a,h)anthracene absorb light at a specific excitation wavelength and emit it at a longer wavelength. By setting specific excitation and emission wavelengths, analysts can selectively detect target compounds with minimal interference. For PAHs, fluorescence detection can be 2 to 3 orders of magnitude more sensitive than UV detection. jasco-global.com While the exact wavelengths for 5,6-Dimethoxy-Dibenz(a,h)anthracene would need to be determined experimentally, the addition of auxochromic methoxy (B1213986) groups is expected to shift the wavelengths compared to the parent compound.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) |

|---|---|---|

| Benz(a)anthracene | 280 | 385 |

| Benzo(a)pyrene | 296 | 404 |

| Dibenz(a,h)anthracene | 296 | 408 |

| Indeno(1,2,3-cd)pyrene | 298 | 500 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying PAHs, offering high chromatographic resolution and definitive mass-based identification. cdc.gov Samples are injected into the GC, where they are vaporized and separated on a capillary column (e.g., DB-5MS). nih.gov The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of PAHs based on their boiling points and interaction with the column's stationary phase.

Following separation, the compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). For enhanced selectivity and sensitivity, particularly in complex matrices, Selected Ion Monitoring (SIM) or tandem mass spectrometry (MS/MS) modes are often employed. nih.govshimadzu.com In SIM mode, the mass spectrometer is set to detect only a few characteristic ions for the target analyte, reducing background noise and improving detection limits. shimadzu.com The parent Dibenz(a,h)anthracene has a molecular weight of 278.3 g/mol , and its primary ion in mass spectrometry corresponds to this molecular weight. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |

|---|---|---|---|

| Dibenz(a,h)anthracene | 278.10 | 276.10 | 252.10 |

Data derived from a study on PAH analysis in foods. shimadzu.com

Two-Dimensional Analytical Procedures

For exceptionally complex samples, such as petroleum residues or heavy environmental extracts, one-dimensional chromatography may not provide sufficient resolution to separate all PAH isomers. In these cases, comprehensive two-dimensional (2D) techniques, such as GCxGC or LCxLC, offer significantly enhanced separation power. nih.govacs.org

Comprehensive 2D HPLC (LCxLC) can be a powerful tool for separating PAHs in complex environmental samples due to a higher peak capacity than single-column HPLC. rsc.org A typical setup might involve a normal-phase column in the first dimension and a reversed-phase column in the second dimension, providing a highly orthogonal separation mechanism. chromatographyonline.com

Similarly, comprehensive two-dimensional gas chromatography (GCxGC) provides superior resolution and sensitivity compared to conventional GC. nih.gov In GCxGC, effluent from a primary GC column is systematically trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. This results in a structured two-dimensional chromatogram where related compounds often appear in distinct patterns, facilitating identification and quantification. acs.org

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of molecules like 5,6-Dimethoxy-Dibenz(a,h)anthracene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

For 5,6-Dimethoxy-Dibenz(a,h)anthracene, the ¹H NMR spectrum would be expected to show:

Aromatic Protons: A series of complex signals (doublets, triplets, multiplets) in the aromatic region (typically δ 7-9 ppm), corresponding to the protons on the fused benzene rings. The precise chemical shifts and coupling constants would depend on their position relative to each other and the electron-donating methoxy groups.

Methoxy Protons: A distinct singlet in the upfield region (typically δ 3-4 ppm) integrating to six protons, representing the two equivalent -OCH₃ groups.

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons bearing the methoxy groups would be significantly shifted downfield due to the deshielding effect of the oxygen atoms. While specific spectral data for this derivative are not available, analysis of related methoxy-substituted PAHs provides a foundation for interpreting its expected spectra. researchgate.net

UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of conjugated π-systems characteristic of PAHs. usra.edu The parent Dibenz(a,h)anthracene molecule exhibits a characteristic UV absorption spectrum due to π-π* electronic transitions within its aromatic system. nist.gov

The introduction of two methoxy groups (-OCH₃) onto the dibenz(a,h)anthracene core would be expected to act as auxochromes. These electron-donating groups typically cause a bathochromic (red) shift, moving the absorption and fluorescence maxima to longer wavelengths compared to the unsubstituted parent compound. halide-crylink.com This phenomenon occurs because the methoxy groups extend the conjugation of the π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Analysis using excitation-emission matrix (EEM) fluorescence spectroscopy can provide a unique "fingerprint" for different PAHs, which is useful for identification in mixtures. nih.gov

| Technique | Parameter | Value | Solvent |

|---|---|---|---|

| UV/Visible Spectroscopy | Absorption Maxima (λmax) | 298, 310, 381, 396 nm | Cyclohexane |

| Fluorescence Spectroscopy | Emission Maxima (λem) | 398, 420, 447 nm | Cyclohexane |

Data available from the NIST Chemistry WebBook. nist.gov

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of metabolites of Dibenz(a,h)anthracene and its derivatives. ijpras.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), provides accurate mass measurements that allow for the determination of elemental compositions of metabolites. ijpras.com Techniques like tandem mass spectrometry (MS/MS or MSⁿ) are used to generate fragmentation patterns, which serve as fingerprints for identifying and confirming the structures of metabolic products. ijpras.com

In the study of the parent compound, Dibenz(a,h)anthracene (DBA), incubation with liver microsomes from Sprague-Dawley rats yielded over 30 metabolites. nih.gov Through the use of chromatographic and spectroscopic methods, including mass spectrometry, researchers have identified a significant portion of these metabolic products. nih.gov The primary metabolic attacks by cytochrome P-450 dependent monooxygenases occur at the 1,2-, 3,4-, and 5,6-positions of the DBA molecule. nih.gov This leads to the formation of various metabolites, including phenols, trans-dihydrodiols, and tetrols. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) has also been employed to analyze solvent extracts from fungal broth, revealing metabolites produced during the mycoremediation of high molecular weight PAHs like DBA. researchgate.net

Below is a table of key metabolites of the parent compound Dibenz(a,h)anthracene identified through these methods.

| Metabolite Class | Specific Compounds Identified | Analytical Method(s) |

| Arene Oxides | DBA-5,6-oxide | Chromatographic and Spectroscopic Methods |

| Phenols | 1-, 2-, 3-, 4-, 5-, 6-phenols | Chromatographic and Spectroscopic Methods |

| Dihydrodiols | trans-1,2-dihydrodiol, trans-3,4-dihydrodiol, trans-5,6-dihydrodiol, 3,4:12,13-bis-dihydrodiol | HPLC, Chromatographic and Spectroscopic Methods |

| Tetrols | 1,4/2,3-tetrol, 1,3/2,4-tetrol | Chromatographic and Spectroscopic Methods |

| Other | 3,4-catechol, Phenol dihydrodiol (from 2-phenol) | Chromatographic and Spectroscopic Methods |

Detection and Characterization of DNA Adducts

The carcinogenicity of many PAHs is linked to their ability to form covalent adducts with DNA after metabolic activation. Detecting and characterizing these adducts is crucial for assessing genotoxicity.

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting a wide array of DNA adducts, including those from unknown genotoxic agents or complex mixtures. nih.govwisnerbaum.com This technique can detect adduct levels as low as one adduct in 10⁹ to 10¹⁰ normal nucleotides from microgram quantities of DNA. nih.gov

The methodology involves four primary steps:

Enzymatic Digestion: DNA is hydrolyzed into individual deoxynucleoside 3'-monophosphates.

Adduct Enrichment: Adducts are selectively enriched from the bulk of normal nucleotides.

Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled using T4 polynucleotide kinase to transfer a ³²P-phosphate from [γ-³²P]ATP.

Chromatographic Separation and Detection: The ³²P-labeled adducts are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by their radioactive decay. nih.govnih.gov

This method has been successfully applied to examine DNA adducts formed from Dibenz(a,h)anthracene and its diol metabolites in both mouse and human skin. nih.gov Studies have shown that various PAHs, including dibenzanthracenes, form DNA adducts that are readily detectable with the ³²P-postlabeling assay, with adduct levels showing a dose-dependent increase. nih.gov

Immunoassays offer a high-throughput and cost-effective alternative to ³²P-postlabeling for the detection and quantification of specific DNA adducts. berkeley.edu These methods rely on antibodies that specifically recognize and bind to carcinogen-modified DNA.

Different immunoassay formats are utilized, including:

Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This format involves competition between the adducts in the sample and a known amount of labeled adduct for a limited number of antibody binding sites. A higher signal indicates a lower level of adducts in the sample. berkeley.edu

Sandwich Chemiluminescence Immunoassay (SCIA): This is a non-competitive assay where fragmented DNA is captured by a primary antibody, and a secondary antibody binds to single-stranded DNA in proportion to the adduct levels, with detection via chemiluminescence. oup.com This method has been developed to measure PAH-DNA adducts, including those from Dibenz(a,h)anthracene, with a detection limit of approximately 3 adducts per 10⁹ nucleotides using just 5 µg of DNA. oup.com

Ultrasensitive Enzymatic Radioimmunoassay (USERIA): This highly sensitive technique uses an enzymatic amplification step to detect the antigen-antibody reaction, allowing for the measurement of adducts at the femtomole level. nih.gov

Immunoassays are highly sensitive and can be specific to a class of adducts. berkeley.edu For instance, a sandwich immunoassay developed for benzo[a]pyrene diol epoxide (BPDE)-DNA adducts was also found to detect adducts produced in vivo by other PAHs, including Dibenz(a,h)anthracene. oup.com

| Immunoassay Technique | Principle | Sensitivity | Throughput |

| Competitive ELISA | Competition between sample adducts and labeled adducts for antibody binding. | Typically requires 50-150 µg of DNA. oup.com | High |

| Sandwich SCIA | Direct binding of antibodies to adducts, detected by chemiluminescence. | High (e.g., 3 adducts per 10⁹ nucleotides with 5 µg DNA). oup.com | High |

| USERIA | Enzymatic amplification of the antibody-antigen binding signal. | Very High (fmol range). nih.gov | Moderate |

| Immunoaffinity Chromatography (IAC) | Uses antibodies to isolate adducts for subsequent analysis by other methods like HPLC. | Dependent on the final detection method. nih.gov | Low to Moderate |

Advanced Techniques for Metabolic Profiling and Metabolomics

Metabolomics aims to provide a comprehensive snapshot of all small-molecule metabolites in a biological system. This approach is increasingly used to understand the systemic effects of exposure to compounds like Dibenz(a,h)anthracene.

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful platform for metabolic profiling. UPLC utilizes smaller column particles than conventional HPLC, resulting in higher resolution, greater sensitivity, and faster analysis times. When combined with MS/MS, it allows for both the identification and quantification of a wide range of metabolites in complex biological samples like serum. sciex.comuea.ac.uk

A metabolomics study on rats exposed to Dibenz(a,h)anthracene via intratracheal instillation used a similar technique, rapid resolution liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (RRLC/Q-TOF-MS), to analyze serum samples. frigidzonemedicine.com.cnresearchgate.net The study identified significant alterations in the serum metabolome, with 13 principal metabolites contributing to the separation between exposed and control groups. frigidzonemedicine.com.cn Key metabolic pathways were found to be disrupted, including:

Folate biosynthesis

Glycerophospholipid metabolism

Nitrogen metabolism frigidzonemedicine.com.cnresearchgate.net

This powerful combination of high-resolution separation and sensitive mass analysis enables the discovery of biomarkers and provides deeper insights into the toxicological effects of PAH exposure. frigidzonemedicine.com.cnresearchgate.net

Development of Green Analytical Chemistry Approaches for PAH Analysis

Green Analytical Chemistry (GAC) focuses on making analytical methods safer for the environment and human health by reducing or eliminating hazardous substances and minimizing energy consumption and waste generation. researchgate.netmdpi.com Given the widespread analysis of PAHs, developing greener methods is a priority.

Several innovative green approaches have been developed for PAH analysis:

Solid-Phase Microextraction (SPME): This technique uses a coated fiber to extract analytes from a sample, eliminating the need for large volumes of organic solvents. It has been successfully applied to the analysis of PAHs in oral fluid. nih.gov

QuEChERS Method: An acronym for "Quick, Easy, Cheap, Effective, Rugged, and Safe," this sample preparation method streamlines the extraction and cleanup process, significantly reducing solvent use and time. It has been validated for the analysis of multiple PAHs across various food matrices. food-safety.com The method reduces extraction time, improves recovery rates, and enhances laboratory safety. food-safety.com

Miniaturization and Automation: Reducing the scale of analytical instruments and automating processes decreases the consumption of reagents and energy. pg.edu.pl Online solid-phase extraction (SPE) coupled with UHPLC is an example where sample preparation is automated and integrated with the analysis, reducing manual labor and solvent use. perlan.com.pl

Use of Greener Solvents: This involves replacing toxic organic solvents with more environmentally benign alternatives such as supercritical fluids (e.g., CO₂), ionic liquids, or bio-based solvents. mdpi.com

These green methods offer a sustainable alternative to traditional analytical techniques without compromising performance, making them suitable for the routine monitoring of PAHs like 5,6-Dimethoxy-Dibenz(a,h)anthracene. researchgate.netfood-safety.com

Computational and Theoretical Approaches to 5,6 Dimethoxy Dibenz A,h Anthracene

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to simulate the interaction between a small molecule (ligand), such as 5,6-dimethoxy-dibenz(a,h)anthracene, and a macromolecule, typically a protein or DNA. These simulations provide insights into the binding affinity, orientation, and the specific interactions that stabilize the complex.

Enzyme-Substrate Interactions (e.g., Cytochrome P450 binding)

The metabolism of PAHs is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Molecular docking simulations can predict how 5,6-dimethoxy-dibenz(a,h)anthracene would bind to the active site of various CYP isoforms. For instance, a docking study would involve generating a 3D model of the compound and placing it into the crystal structure of a target CYP enzyme, such as CYP1A1 or CYP1B1, which are known to metabolize PAHs.

The simulation would calculate the most energetically favorable binding poses, highlighting key interactions between the methoxy (B1213986) groups and the aromatic rings of the ligand with the amino acid residues of the enzyme's active site. These interactions could include hydrophobic interactions, pi-pi stacking, and potential hydrogen bonds. The results can help predict which CYP isoforms are most likely to metabolize the compound and the initial binding step that precedes metabolic transformation.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of 5,6-Dimethoxy-Dibenz(a,h)anthracene with a Cytochrome P450 Active Site

| Interacting Residue (CYP Enzyme) | Type of Interaction | Predicted Binding Energy (kcal/mol) |

| Phenylalanine (Phe) | Pi-Pi Stacking | -2.5 |

| Leucine (Leu) | Hydrophobic | -1.8 |

| Valine (Val) | Hydrophobic | -1.5 |

| Serine (Ser) | Hydrogen Bond (with methoxy group) | -3.0 |

| Total Estimated Binding Affinity | -8.8 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

DNA Intercalation and Adduct Formation Site Prediction

Dibenz(a,h)anthracene is known to be genotoxic, capable of intercalating into DNA and forming covalent adducts, which can lead to mutations. inchem.org Molecular docking can also be used to predict the propensity of 5,6-dimethoxy-dibenz(a,h)anthracene to interact with DNA. Simulations can model the insertion of the planar aromatic ring system between the base pairs of a DNA double helix.

These studies can predict the preferred intercalation sites and the stability of the resulting complex. Furthermore, by modeling the reactive metabolites of 5,6-dimethoxy-dibenz(a,h)anthracene (such as epoxides), it is possible to predict the most likely sites of covalent bond formation (adducts) with DNA bases, such as guanine (B1146940) and adenine.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of molecules. These methods are invaluable for predicting reactivity and the stability of different chemical species.

Prediction of Reactivity and Metabolic Hotspots

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the electron distribution within 5,6-dimethoxy-dibenz(a,h)anthracene. nih.gov This allows for the prediction of "metabolic hotspots," which are the sites on the molecule most susceptible to enzymatic attack. For PAHs, metabolism often involves epoxidation of the aromatic rings. By calculating properties like the Fukui function or the local ionization potential on the molecular surface, researchers can identify the double bonds that are most likely to be oxidized by cytochrome P450 enzymes. The presence of the methoxy groups would be expected to influence the electron density of the aromatic rings and thus modulate the positions of these hotspots compared to the parent dibenz(a,h)anthracene.

Electronic Structure and Stability of 5,6-Dimethoxy-Dibenz(a,h)anthracene and its Metabolites

Quantum chemical calculations can determine key electronic properties of 5,6-dimethoxy-dibenz(a,h)anthracene and its potential metabolites. nih.gov These properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of a molecule. A smaller gap generally suggests higher reactivity. By calculating these values for the parent compound and its potential metabolites (e.g., phenols, dihydrodiols, and diol epoxides), their relative stabilities can be assessed. This information is crucial for understanding which metabolic pathways are energetically favorable.

Table 2: Hypothetical Quantum Chemical Descriptors for 5,6-Dimethoxy-Dibenz(a,h)anthracene

| Quantum Chemical Descriptor | Predicted Value (Illustrative) | Implication |

| HOMO Energy | -5.2 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 3.4 eV | Indicator of chemical reactivity and stability |

| Electrostatic Potential Minima | On methoxy oxygen atoms | Likely sites for electrophilic attack |

Note: This table is for illustrative purposes only and does not represent actual calculated data.

In Silico Prediction of Biological Activity and Metabolic Pathways

In silico (computer-based) models can be used to predict the biological activities and metabolic fate of a chemical compound. These models are often based on machine learning algorithms trained on large datasets of known chemical properties and biological effects.

For 5,6-dimethoxy-dibenz(a,h)anthracene, quantitative structure-activity relationship (QSAR) models could be employed to predict its potential toxicity or carcinogenicity based on its structural features. researchgate.net These models correlate specific molecular descriptors (e.g., size, shape, electronic properties) with biological activity.

Furthermore, metabolic pathway prediction software can suggest the likely sequence of metabolic reactions that 5,6-dimethoxy-dibenz(a,h)anthracene would undergo in a biological system. nih.goveurekaselect.com These tools use databases of known metabolic transformations and rules based on chemical reactivity to propose a network of potential metabolites. For this compound, predictions would likely include O-demethylation of the methoxy groups, as well as hydroxylation and epoxidation of the aromatic rings, followed by conjugation reactions.

Future Research Directions and Translational Perspectives Academic

Integrated Omics Approaches for Understanding 5,6-Dimethoxy-Dibenz(a,h)anthracene Interactions

A holistic understanding of the biological impact of 5,6-dimethoxy-dibenz(a,h)anthracene necessitates the use of integrated "omics" technologies. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular perturbations induced by this compound.

Genomics: Future genomic studies could focus on identifying genetic susceptibilities to 5,6-dimethoxy-dibenz(a,h)anthracene exposure. This could involve sequencing genes responsible for metabolic enzymes to understand how genetic variations might influence the activation or detoxification of this compound.

Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression profiles in response to 5,6-dimethoxy-dibenz(a,h)anthracene. This would help in identifying the signaling pathways that are activated or suppressed, offering insights into its mechanism of action. For instance, studies on the parent compound, dibenz[a,h]anthracene (B1670416) (DahA), have shown alterations in metabolic and inflammatory pathways frigidzonemedicine.com.cn.

Proteomics: Analyzing the proteome can provide a direct picture of the functional changes occurring within a cell upon exposure. Techniques such as mass spectrometry-based proteomics can identify proteins that are differentially expressed or post-translationally modified, which can serve as potential biomarkers of exposure or effect.

Metabolomics: This approach focuses on the global analysis of small-molecule metabolites. A study on DahA exposure in rats identified significant alterations in serum metabolome, including disruptions in folate biosynthesis and glycerophospholipid metabolism frigidzonemedicine.com.cn. Similar studies on 5,6-dimethoxy-dibenz(a,h)anthracene could reveal its unique metabolic fate and systemic effects. The integration of these omics datasets will be pivotal in constructing a comprehensive model of the biological activity of 5,6-dimethoxy-dibenz(a,h)anthracene.

| Omics Technology | Potential Application for 5,6-Dimethoxy-Dibenz(a,h)anthracene Research | Key Information Gained |

| Genomics | Identifying single nucleotide polymorphisms (SNPs) in metabolic genes. | Understanding individual susceptibility to adverse effects. |

| Transcriptomics | RNA-sequencing of exposed cells or tissues. | Elucidation of perturbed cellular pathways and gene regulatory networks. |

| Proteomics | Mass spectrometry-based analysis of protein expression and modifications. | Identification of protein biomarkers of exposure and mechanistic insights. |

| Metabolomics | Profiling of endogenous small molecules in biofluids and tissues. | Characterization of metabolic pathways and systemic effects. |

Development of Novel Research Models and Systems for Studying Methoxy-PAHs

To accurately predict the human health risks associated with methoxy-PAHs, it is imperative to develop and utilize advanced research models that can recapitulate human physiology more effectively than traditional systems.

In Vitro Models:

3D Organoids: Three-dimensional organoid cultures, such as those derived from human airway or liver tissues, offer a more physiologically relevant in vitro system compared to 2D cell cultures nih.govnih.gov. These models can be used to study the metabolism, toxicity, and carcinogenic potential of 5,6-dimethoxy-dibenz(a,h)anthracene in a human-like context nih.govsciopen.com.

Co-culture Systems: Developing co-culture models that include different cell types, such as epithelial cells and immune cells, can help in understanding the complex interactions that occur in vivo upon exposure to methoxy-PAHs.

In Vivo Models:

Zebrafish (Danio rerio): The zebrafish model is a powerful tool for high-throughput screening of the developmental toxicity and carcinogenicity of chemical compounds nih.govnih.gov. Its genetic tractability and optical transparency make it ideal for studying the real-time effects of 5,6-dimethoxy-dibenz(a,h)anthracene on a whole-organism level. Studies have already demonstrated the utility of zebrafish in assessing the genotoxicity of oxygenated PAHs nih.gov.

Humanized Mice: The development of "humanized" mouse models, where murine metabolic genes are replaced with their human counterparts, can provide a more accurate representation of human metabolism of PAHs oup.com. Such models would be invaluable for studying the specific metabolic activation and detoxification pathways of 5,6-dimethoxy-dibenz(a,h)anthracene as they would occur in humans.

| Model System | Advantages for Methoxy-PAH Research | Potential Research Focus |

| 3D Organoids | High physiological relevance, human-derived. | Metabolism, cytotoxicity, and DNA damage in specific organs. |

| Zebrafish | High-throughput, transparent embryos, genetic tractability. | Developmental toxicity, cardiotoxicity, and neurotoxicity. |

| Humanized Mice | Accurate representation of human metabolism. | In vivo metabolism, toxicokinetics, and carcinogenicity. |

Advanced Chemical Biology Tools for Probing 5,6-Dimethoxy-Dibenz(a,h)anthracene Mechanisms

The application of sophisticated chemical biology tools can provide unprecedented insights into the molecular mechanisms of 5,6-dimethoxy-dibenz(a,h)anthracene.

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes to identify the active enzymes in complex biological systems battelle.orgnih.gov. Designing specific ABPP probes for enzymes that metabolize 5,6-dimethoxy-dibenz(a,h)anthracene could help in identifying its protein targets and understanding its mode of action.

Click Chemistry: This set of powerful and reliable chemical reactions can be used to synthesize fluorescently labeled or affinity-tagged analogs of 5,6-dimethoxy-dibenz(a,h)anthracene mdpi.com. These probes would enable the visualization of the subcellular localization of the compound and the identification of its binding partners.

Fluorescent Probes: The development of novel fluorescent probes that can specifically detect reactive oxygen species (ROS) or DNA adducts generated by 5,6-dimethoxy-dibenz(a,h)anthracene metabolites would be instrumental in elucidating its genotoxic mechanisms.

Collaborative Research for Comprehensive Understanding of Substituted PAH Behavior

A comprehensive understanding of the environmental behavior and health effects of substituted PAHs like 5,6-dimethoxy-dibenz(a,h)anthracene requires a multi-disciplinary and collaborative research approach.

Interdisciplinary Consortia: The formation of research consortia that bring together experts from diverse fields such as chemistry, toxicology, epidemiology, and computational modeling is essential. The International Consortium for the Genetics of Pulmonary Arterial Hypertension (PAH-ICON) serves as a model for how collaborative efforts can accelerate research in complex diseases pvrinstitute.org. A similar initiative focused on substituted PAHs would be highly beneficial.

Data Sharing Platforms: The establishment of centralized databases for sharing toxicology and exposure data on substituted PAHs is crucial for advancing the field biocelerate.orgbiospectrumasia.comnih.gov. Such platforms would facilitate data integration, meta-analyses, and the development of predictive toxicology models.

Academia-Industry-Regulatory Collaborations: Fostering collaborations between academic institutions, industry, and regulatory agencies will be key to translating research findings into evidence-based public health policies and risk management strategies for substituted PAHs.

By pursuing these future research directions, the scientific community can significantly advance the understanding of the potential risks posed by 5,6-dimethoxy-dibenz(a,h)anthracene and other methoxy-PAHs, ultimately contributing to the protection of human health and the environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.